molecular formula C16H13FN2O2 B8735107 2-(4-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one CAS No. 922520-24-9

2-(4-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one

Cat. No.: B8735107
CAS No.: 922520-24-9
M. Wt: 284.28 g/mol
InChI Key: VAVOHFMYOVJHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of fluorine and methoxy groups in the compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluoroaniline and 2-amino-5-methoxybenzoic acid.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to form the quinazolinone core.

    Methylation: The resulting intermediate is then methylated using methyl iodide and a base like potassium carbonate to introduce the methyl group at the 8-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of 2-(4-Hydroxyphenyl)-7-methoxy-8-methylquinazolin-4(1H)-one.

    Reduction: Formation of 2-(4-Fluorophenyl)-7-methoxy-8-methyldihydroquinazolin-4(1H)-one.

    Substitution: Formation of 2-(4-Aminophenyl)-7-methoxy-8-methylquinazolin-4(1H)-one.

Scientific Research Applications

2-(4-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinazolinone derivatives.

    Biology: Studied for its potential anticancer and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and inflammation.

    Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway, leading to reduced inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-7-methoxyquinazolin-4(1H)-one
  • 2-(4-Fluorophenyl)-8-methylquinazolin-4(1H)-one
  • 2-(4-Fluorophenyl)-7-methoxy-8-chloroquinazolin-4(1H)-one

Uniqueness

2-(4-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical stability and biological activity. The methyl group at the 8-position further contributes to its distinct properties compared to other quinazolinone derivatives.

Properties

CAS No.

922520-24-9

Molecular Formula

C16H13FN2O2

Molecular Weight

284.28 g/mol

IUPAC Name

2-(4-fluorophenyl)-7-methoxy-8-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C16H13FN2O2/c1-9-13(21-2)8-7-12-14(9)18-15(19-16(12)20)10-3-5-11(17)6-4-10/h3-8H,1-2H3,(H,18,19,20)

InChI Key

VAVOHFMYOVJHDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(NC2=O)C3=CC=C(C=C3)F)OC

Origin of Product

United States

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